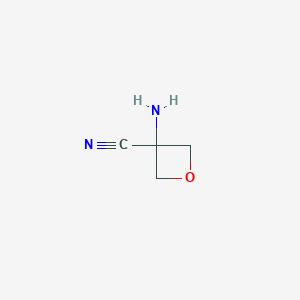

3-Aminooxetane-3-carbonitrile

Descripción general

Descripción

3-Aminooxetane-3-carbonitrile is a versatile compound known for its unique 1,3-amphoteric properties, meaning it contains both nucleophilic and electrophilic sites. This compound is part of the oxetane family, which is characterized by a four-membered ring structure. The presence of an amino group at the 3-position enhances its reactivity, making it a valuable intermediate in organic synthesis and drug discovery .

Mecanismo De Acción

Target of Action

It is known that the compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors .

Mode of Action

3-Aminooxetane-3-carbonitrile is a type of 1,3-amphoteric molecule . This means it contains both nucleophilic and electrophilic sites, allowing it to interact with polarized π-systems . This interaction leads to a range of intermolecular [3 + 2] annulations . The amphoteric reactivity of this compound has been systematically demonstrated .

Biochemical Pathways

The compound’s amphoteric reactivity enriches the reactivity of oxetanes , which are known to be involved in various biochemical processes .

Pharmacokinetics

It is known that the compound is stable and readily available , which may suggest good bioavailability.

Result of Action

Its reactivity towards polarized π-systems leads to a diverse range of intermolecular [3 + 2] annulations . These reactions provide convergent access to valuable heterocycles , which are key structures in many biologically active compounds.

Action Environment

It is known that the compound is bench-stable , suggesting that it may be resistant to various environmental conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminooxetane-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of amino alcohols with nitrile groups under acidic or basic conditions. Another approach involves the use of epoxide ring-opening reactions followed by cyclization .

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process. The scalability of these methods ensures the compound’s availability for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminooxetane-3-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxetanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.

Major Products: The major products formed from these reactions include substituted oxetanes, primary amines, and various heterocyclic compounds .

Aplicaciones Científicas De Investigación

3-Aminooxetane-3-carbonitrile is a compound used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors.

Properties of Oxetanes

- The oxetane ring is of interest in drug discovery because it has a low molecular weight, high polarity, and marked three-dimensionality .

- Oxetanes can be used in place of gem-dimethyl groups to block C–H metabolic weak spots in a drug candidate, without increasing lipophilicity .

- Oxetane analogs of ketones can improve metabolic stability and increase three-dimensionality, while maintaining comparable H-bonding ability, dipole moment, and lone pair orientation .

- Amino-oxetanes have applications as peptidomimetics, showing improved stability against enzymatic degradation while maintaining bioactivity .

Uses of Oxetanes

- The electron-withdrawing effect of the oxetane ring can reduce the pKaH of adjacent basic functionality, and the strategic placement of an oxetane ring can reduce or remove issues associated with the basicity of a drug compound .

- The three-dimensionality of the oxetane ring can increase the aqueous solubility of the target compound and also gives access to unexplored chemical space .

- The size and polarity of the oxetane scaffold can be used to block metabolically labile sites and/or introduce steric bulk without significantly increasing molecular weight or lipophilicity .

- Oxetanes' structural and H-bond acceptor similarities with carbonyls make them potential bioisosteres of the latter, which could be useful to circumvent carbonyl-specific enzymatic degradation, improve aqueous solubility, or access new IP space .

- The ring strain associated with the oxetane ring could be leveraged to direct the metabolism of APIs to be cleared by mEH instead of CYP enzymes, which could be useful to prevent undesired drug–drug interactions that can cause liver toxicity on comedication .

Comparación Con Compuestos Similares

3-Aminooxetane: Similar in structure but lacks the nitrile group.

3-Aminoisoxazole: Contains an isoxazole ring instead of an oxetane ring.

3-Aminopyrrolidine: Features a five-membered ring with an amino group at the 3-position.

Uniqueness: 3-Aminooxetane-3-carbonitrile stands out due to its unique combination of an oxetane ring and a nitrile group, providing distinct reactivity and stability. This makes it particularly valuable in the synthesis of heterocycles and bioactive molecules .

Actividad Biológica

3-Aminooxetane-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activity and applications as a bioisostere. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug discovery.

This compound is characterized by its oxetane ring structure, which contributes to its unique chemical properties. The molecular formula is C5H8N2O, with a molecular weight of approximately 134.56 g/mol. The presence of the amino group and the carbonitrile moiety enhances its interaction with biological targets.

1. Bioisosteric Properties

The compound serves as a bioisostere for carboxylic acids and carbonyl groups, which are common functional groups in many pharmaceuticals. It maintains similar hydrogen-bonding capabilities while reducing acidity and increasing lipophilicity, making it a favorable candidate for drug design .

2. Interaction with Biological Targets

Research indicates that 3-aminooxetanes can enhance metabolic stability and improve binding affinity to target proteins. For instance, oxetanes have been shown to replace gem-dimethyl groups in drug candidates without significantly increasing lipophilicity, thus avoiding metabolic liabilities .

1. Peptidomimetics

3-Aminooxetane derivatives have been explored as peptidomimetics, where they can mimic peptide structures while providing improved stability and bioavailability. This application is particularly relevant in the development of therapeutics targeting protein-protein interactions .

2. Anti-Alzheimer's Activity

Recent studies have highlighted the potential of 3-aminooxetane-3-carboxylic acid as an anti-Alzheimer's agent. It functions as an inhibitor for certain enzymes involved in Alzheimer's pathology, demonstrating promising results in preclinical models .

1. Drug Discovery Campaigns

In various drug discovery campaigns, 3-aminooxetane has been utilized as a building block for synthesizing new therapeutic agents. Its incorporation into drug candidates has been linked to improved pharmacokinetic profiles and enhanced therapeutic efficacy .

2. Clinical Candidates

Several clinical candidates containing oxetane structures are currently under investigation, including those targeting cancers and neurodegenerative diseases. These candidates leverage the favorable properties of oxetanes to enhance drug-like characteristics .

Table 1: Comparison of Biological Activities

Propiedades

IUPAC Name |

3-aminooxetane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-1-4(6)2-7-3-4/h2-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOKQRIAAPEYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.